Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate
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Overview
Description
Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate is a complex organic compound characterized by its pyridine and sulfonamide functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by sulfonamide formation and esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of amines or other reduced forms.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its pyridine and sulfonamide groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate is employed in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design and optimization.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can act as a ligand, binding to metal ions or other molecules, while the sulfonamide group can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes by binding to their active sites.
Receptors: It can interact with receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Methyl 2-(6-chloropyridine-3-sulfonamido)pyridine-4-carboxylate: Lacks the methyl group at the 5-position.
Methyl 2-(5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate: Lacks the chlorine atom at the 6-position.
Uniqueness: Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate is unique due to the presence of both the chlorine and methyl groups on the pyridine ring, which significantly affects its chemical reactivity and biological activity.
This comprehensive overview highlights the importance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
methyl 2-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-8-5-10(7-16-12(8)14)22(19,20)17-11-6-9(3-4-15-11)13(18)21-2/h3-7H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNADFRHLCFPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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